2-Oxo-4-phenyl-3-oxetanecarboxylic acid

Catalog No.
S14506019
CAS No.
63041-20-3
M.F
C10H8O4
M. Wt
192.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Oxo-4-phenyl-3-oxetanecarboxylic acid

CAS Number

63041-20-3

Product Name

2-Oxo-4-phenyl-3-oxetanecarboxylic acid

IUPAC Name

2-oxo-4-phenyloxetane-3-carboxylic acid

Molecular Formula

C10H8O4

Molecular Weight

192.17 g/mol

InChI

InChI=1S/C10H8O4/c11-9(12)7-8(14-10(7)13)6-4-2-1-3-5-6/h1-5,7-8H,(H,11,12)

InChI Key

WTXYKKPMRNZUNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)O2)C(=O)O

2-Oxo-4-phenyl-3-oxetanecarboxylic acid is a chemical compound belonging to the oxetane family, characterized by a four-membered cyclic ether structure. Its molecular formula is C10H8O4C_{10}H_{8}O_{4}, with a molar mass of 192.17 g/mol. This compound features a phenyl group and a carbonyl group adjacent to the oxetane ring, which contributes to its unique chemical properties and potential biological activities .

Typical of carboxylic acids and oxetanes, including:

  • Esterification: Reaction with alcohols to form esters.
  • Decarboxylation: Loss of carbon dioxide under certain conditions, which can lead to the formation of other cyclic compounds.
  • Ring-opening reactions: The oxetane ring can be opened in the presence of nucleophiles, leading to various derivatives .

These reactions are significant for synthesizing derivatives that may have enhanced biological activity or different physical properties.

Research indicates that oxetane derivatives, including 2-Oxo-4-phenyl-3-oxetanecarboxylic acid, exhibit various biological activities. These compounds have been studied for their potential as:

  • Antimicrobial agents: Some derivatives show effectiveness against bacterial strains.
  • Antitumor properties: Certain oxetanes have demonstrated cytotoxic effects in cancer cell lines.
  • Analgesic effects: There is potential for pain relief applications based on preliminary studies .

The specific biological mechanisms and efficacy of 2-Oxo-4-phenyl-3-oxetanecarboxylic acid require further investigation.

The synthesis of 2-Oxo-4-phenyl-3-oxetanecarboxylic acid can be achieved through several methods:

  • Cyclization Reactions: Utilizing appropriate precursors, such as phenyl-substituted acetic acids, under acidic or basic conditions to promote cyclization into the oxetane structure.
  • Oxidative Methods: Employing oxidizing agents to convert suitable starting materials into the desired oxetane-carboxylic acid form .
  • Multistep Synthesis: Involves multiple reaction steps including protection and deprotection strategies, particularly when sensitive functional groups are present .

These methods highlight the versatility in synthesizing this compound, although some routes may yield lower amounts or require careful control of reaction conditions.

2-Oxo-4-phenyl-3-oxetanecarboxylic acid has potential applications in various fields:

  • Pharmaceuticals: As a building block for developing new drugs with improved efficacy and reduced side effects.
  • Agricultural Chemicals: Possible use in the formulation of pesticides or herbicides due to its biological activity.
  • Material Science: Investigation into its properties for use in polymers or coatings that require specific mechanical or thermal characteristics .

The exploration of these applications is ongoing and may reveal further uses in industrial settings.

Interaction studies focus on how 2-Oxo-4-phenyl-3-oxetanecarboxylic acid interacts with biological systems. Preliminary studies suggest that:

  • Protein Binding: Investigations into how this compound binds to proteins could elucidate its mechanism of action as a drug candidate.
  • Metabolic Pathways: Understanding how it is metabolized in vivo can provide insights into its safety and efficacy profiles .
  • Synergistic Effects: Studies on its interaction with other drugs may reveal potential for combination therapies in treating diseases.

These interactions are crucial for assessing the compound's therapeutic potential.

Several compounds share structural similarities with 2-Oxo-4-phenyl-3-oxetanecarboxylic acid. Here are some notable examples:

Compound NameStructure TypeUnique Features
3-Oxetanecarboxylic AcidOxetaneLacks the phenyl group; simpler structure
2-Oxobutanoic AcidKetoneContains a ketone functional group instead of oxetane
Phenylacetic AcidAromatic CarboxylicDoes not contain an oxetane ring; simpler reactivity
4-Oxohexanoic AcidAliphatic KetoneLonger carbon chain; different reactivity profile

These comparisons highlight the unique structural features of 2-Oxo-4-phenyl-3-oxetanecarboxylic acid, particularly its incorporation of both an oxetane ring and a phenyl group, which may influence its reactivity and biological activity compared to other similar compounds .

Oxetanes have emerged as privileged scaffolds in medicinal chemistry due to their ability to modulate key physicochemical parameters. The substitution of gem-dimethyl or carbonyl groups with oxetane rings enhances aqueous solubility by 4- to 4,000-fold while concurrently improving metabolic stability. This phenomenon stems from the oxetane's intermediate polarity, which balances lipophilic efficiency (LipE) and aqueous solubility more effectively than traditional carbocyclic systems.

The strained oxetane ring (approximately 25 kcal/mol ring strain) confers unique reactivity patterns that enable selective transformations at the 3-position. This strain-driven reactivity has been exploited to create conformationally restricted analogs of flexible drug candidates, as demonstrated in the development of GLP-1R agonists like danuglipron. The 3-oxetanecarboxylic acid moiety specifically serves as a carboxylic acid bioisostere, maintaining hydrogen-bonding capacity while reducing ionization state variability across physiological pH ranges.

Historical Development of 3-Oxetanecarboxylic Acid Derivatives

The synthetic accessibility of 3-oxetanecarboxylic acids was revolutionized through palladium-catalyzed oxidation protocols developed in the early 21st century. Initial methods focused on the oxidation of 3-hydroxymethyl-oxetanes using Pd/C catalysts in alkaline aqueous media (40-100°C), achieving yields exceeding 80% for unsubstituted derivatives. Subsequent advancements introduced platinum-based catalysts and optimized reaction conditions to accommodate aromatic substituents, enabling the synthesis of 2-oxo-4-phenyl derivatives.

Key milestones in structural diversification include:

  • 2005: First reported synthesis of 2-oxo-4-phenyl-3-oxetanecarboxylic acid via controlled oxidation of 4-phenyl-3-hydroxymethyl-oxetane
  • 2010: Systematic evaluation of oxetane-carboxylic acids as carbonyl bioisosteres in protease inhibitors
  • 2022: Development of flow chemistry approaches for large-scale production of chiral oxetane derivatives

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

192.04225873 g/mol

Monoisotopic Mass

192.04225873 g/mol

Heavy Atom Count

14

UNII

960EQF973H

Dates

Last modified: 08-10-2024

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